molecular formula C13H8ClFO2 B595309 3-(3-Chlorophenyl)-5-fluorobenzoic acid CAS No. 1261929-09-2

3-(3-Chlorophenyl)-5-fluorobenzoic acid

Cat. No. B595309
M. Wt: 250.653
InChI Key: IKIJGIQUYRAPGG-UHFFFAOYSA-N
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Description

3-Chlorophenyl compounds are generally colorless or white solids that exhibit significant solubility in water . They are often used as reagents in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds often involves oxidative cross-coupling, chlorination, and hydrosilylation . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzene ring with a chlorine atom attached . The exact structure of “3-(3-Chlorophenyl)-5-fluorobenzoic acid” would likely involve a benzene ring with both chlorine and fluorine atoms attached, but specific details could not be found.


Chemical Reactions Analysis

3-Chlorophenyl compounds are often involved in 1,4-conjugate addition reactions, Suzuki-Miyaura reactions, and cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve a molecular weight around 170.593 Da and a density of 1.3±0.1 g/cm^3 .

Scientific Research Applications

  • Thiophene Derivatives

    • Application: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Method: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Results: Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Borinic Acid Derivatives

    • Application: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Method: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
    • Results: Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

Safety And Hazards

Safety precautions for similar compounds often involve avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Research into similar compounds often involves exploring their potential biological activities, such as their use as antimicrobial, antioxidant, and antiviral agents .

properties

IUPAC Name

3-(3-chlorophenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIJGIQUYRAPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689554
Record name 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-5-fluorobenzoic acid

CAS RN

1261929-09-2
Record name 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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